molecular formula C12H11F3O3 B15125023 Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B15125023
M. Wt: 260.21 g/mol
InChI Key: OSSDBZXRHZESFW-UHFFFAOYSA-N
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Description

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate

InChI

InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

OSSDBZXRHZESFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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